

# Cupreidine CAS number and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cupreidine**  
Cat. No.: **B022110**

[Get Quote](#)

## Cupreidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Cupreidine**, a significant compound in the field of asymmetric organocatalysis. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of its functional context.

## Chemical Identity and Core Properties

**Cupreidine**, a cinchona alkaloid, is the pseudoenantiomer of cupreine and is systematically known as (8R,9S)-6'-Hydroxycinchonan-9-ol. It is also referred to by its synonyms, O-Demethylquinidine and 6'-Hydroxycinchonine. Its unique stereochemistry makes it a powerful tool in enantioselective synthesis.

The Chemical Abstracts Service (CAS) has assigned the following registry number to **Cupreidine**:

- CAS Number: 70877-75-7[1][2][3][4]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Cupreidine** is presented below. These properties are crucial for its application in various chemical transformations and for the development of new synthetic methodologies.

| Property                         | Value                                                                                                                                                                      | Source(s) |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula                | <chem>C19H22N2O2</chem>                                                                                                                                                    | [3][4]    |
| Molecular Weight                 | 310.4 g/mol                                                                                                                                                                | [3]       |
| Appearance                       | Beige to pale yellow powder                                                                                                                                                | [1]       |
| Melting Point                    | 184-190 °C                                                                                                                                                                 | [1]       |
| Boiling Point                    | Data not readily available;<br>likely decomposes at high<br>temperatures.                                                                                                  |           |
| Solubility                       | Soluble in Dimethyl Sulfoxide<br>(DMSO), ethanol, and<br>methanol.                                                                                                         | [1]       |
| Specific Rotation ([ $\alpha$ ]) | While Cupreidine is an<br>optically active chiral<br>compound, a specific value for<br>its optical rotation is not<br>consistently reported in the<br>surveyed literature. |           |

## Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic compounds like **Cupreidine** are outlined below. These protocols are fundamental for quality control and characterization in a research and development setting.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Cupreidine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.
- Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

## Solubility Determination

Assessing the solubility of **Cupreidine** in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) should be selected for testing.
- Sample Preparation: A small, accurately weighed amount of **Cupreidine** (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
- Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected to determine if it has completely dissolved.
- Quantification (Optional): For quantitative solubility, the process is repeated with increasing amounts of solute until saturation is reached, and the concentration is then determined analytically.

## Optical Rotation Measurement (Polarimetry)

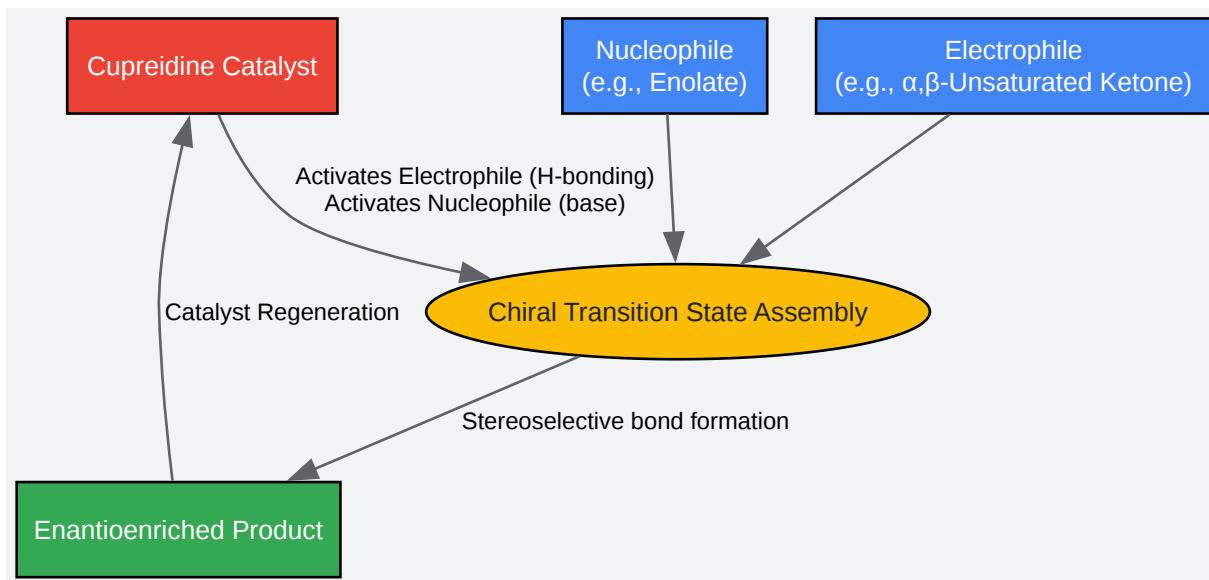
Optical rotation is a definitive property of chiral molecules like **Cupreidine** and is measured using a polarimeter.

Methodology:

- Solution Preparation: A solution of **Cupreidine** is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c, in g/mL).
- Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.
- Sample Measurement: The sample cell is rinsed and then filled with the prepared **Cupreidine** solution, ensuring no air bubbles are present in the light path.
- Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation ( $\alpha$ ) is measured. The temperature (T) and the wavelength of the light source ( $\lambda$ , typically the sodium D-line at 589 nm) are recorded.
- Specific Rotation Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$  where 'l' is the path length of the cell in decimeters (dm).

## Functional Context and Visualization

**Cupreidine** is widely recognized for its role as a bifunctional organocatalyst in a variety of asymmetric chemical reactions.<sup>[1][2]</sup> Its ability to promote high enantioselectivity is attributed to its rigid structure containing both a basic quinuclidine nitrogen and an acidic phenolic hydroxyl group. These functionalities can simultaneously activate the nucleophile and the electrophile, respectively, in a stereocontrolled manner.


## Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic action of **Cupreidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Determining Optical Rotation.



[Click to download full resolution via product page](#)

Caption: Role of **Cupreidine** in Asymmetric Organocatalysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cupreidine Base - Fine Chemical - Buchler GmbH [[buchler-gmbh.com](http://buchler-gmbh.com)]

- 2. Cupreidine (CAS-No. 70877-75-7) - Buchler GmbH [buchler-gmbh.com]
- 3. Cupreidine | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Cupreidine CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022110#cupreidine-cas-number-and-physical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)